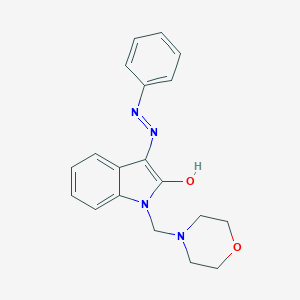

1-(morfolinometil)-1H-indol-2,3-diona 3-(N-fenilhidrazona)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a complex organic compound that contains several functional groups. It has an indole core, which is a common structure in many natural products and pharmaceuticals. Attached to this core is a morpholine ring, a common motif in medicinal chemistry due to its polarity and ability to form hydrogen bonds. The compound also contains a hydrazone functional group, which is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the morpholine ring, and the hydrazone functional group. These groups would be expected to have distinct signals in spectroscopic analyses such as NMR .Chemical Reactions Analysis

Hydrazones are known to participate in a variety of chemical reactions. They can act as ligands in metal-catalyzed cross-coupling reactions . They can also undergo tautomerization, a process where protons shift positions within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could enhance solubility in polar solvents, while the hydrazone could participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Actividad antifúngica

El compuesto ha sido investigado por su potencial antifúngico. En un estudio realizado por Zhu et al., se sintetizaron cincuenta y dos N′-fenilhidrazidas y se evaluó su actividad antifúngica contra cepas de Candida albicans. Varios compuestos demostraron mejores efectos inhibitorios que el fluconazol, un fármaco antifúngico de uso común. Cabe destacar que el compuesto A11 exhibió una actividad prometedora contra múltiples cepas de C. albicans, lo que lo convierte en un posible compuesto principal para el desarrollo de fármacos antifúngicos .

Mecanismos biológicos

Una exploración más profunda reveló que el compuesto A11 induce radicales libres y especies reactivas de oxígeno dentro de las células fúngicas. Además, causó daños en la morfología del micelio. Comprender estos mecanismos puede guiar futuras investigaciones sobre agentes antifúngicos .

Productos naturales marinos

El compuesto pertenece a la clase de derivados de fenilhidrazona. Se aisló de la bacteria marina Streptomyces sp. SCSIO 40020, junto con otros compuestos relacionados. Investigar su papel en los ecosistemas marinos y su posible bioactividad es una vía emocionante para la investigación .

Síntesis orgánica

La síntesis del compuesto implica hidrólisis y otras transformaciones químicas. Los investigadores han explorado su preparación y reactividad, lo que lo hace relevante en estudios de síntesis orgánica .

Mecanismo De Acción

- N’-phenylhydrazides have been investigated for their antifungal activity. In a study by Zhu et al., fifty-two N’-phenylhydrazides were synthesized and evaluated for their antifungal properties against Candida albicans strains .

Target of Action

Pharmacokinetics (ADME)

Result of Action

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in air and light. It is also non-toxic and has low reactivity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of strong acids or bases.

Direcciones Futuras

There are several potential future directions for the research and development of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone). For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Other potential future directions include the development of novel synthetic methods for the synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone), as well as the development of novel derivatives of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone). Finally, further studies could be conducted to explore the potential toxicological effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).

Métodos De Síntesis

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is synthesized from 1-(morpholinomethyl)-1H-indole-2,3-dione (MMID) and N-phenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80°C. The reaction yields a white crystalline product with a melting point of 158-159°C.

Propiedades

IUPAC Name |

1-(morpholin-4-ylmethyl)-3-phenyldiazenylindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19-18(21-20-15-6-2-1-3-7-15)16-8-4-5-9-17(16)23(19)14-22-10-12-25-13-11-22/h1-9,24H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKECNMJVYIHWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)

![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)

![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)

![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)

![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)

![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)

![N-allyl-N-[3-(2-tert-butylphenoxy)propyl]amine](/img/structure/B397032.png)